molecular formula C9H5BrN2O3 B2986652 8-Bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 2044836-80-6

8-Bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B2986652
CAS No.: 2044836-80-6
M. Wt: 269.054
InChI Key: BPKVHJWUJZRSPE-UHFFFAOYSA-N
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Description

8-Bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with bromine at position 8, a formyl group at position 3, and a carboxylic acid at position 5. This compound is of significant interest in medicinal chemistry due to the reactive functional groups (formyl and carboxylic acid) that enable diverse derivatization pathways. The bromine atom enhances electrophilicity, making it a versatile intermediate for cross-coupling reactions.

Properties

IUPAC Name

8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O3/c10-7-1-5(9(14)15)3-12-6(4-13)2-11-8(7)12/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKVHJWUJZRSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C=C1C(=O)O)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044836-80-6
Record name 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis . One common approach is the bromination of imidazo[1,2-a]pyridine derivatives followed by formylation and carboxylation under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: 8-Bromo-3-carboxyimidazo[1,2-a]pyridine-6-carboxylic acid.

    Reduction: 3-Formylimidazo[1,2-a]pyridine-6-carboxylic acid.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

8-Bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, participating in various nucleophilic addition and substitution reactions. Its carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid is highlighted through comparisons with the following analogs:

8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic Acid

  • Substituents : Bromo (C8), chloro (C6), carboxylic acid (C2).
  • Key Differences : The carboxylic acid group at position 2 (vs. C6 in the target compound) reduces solubility in polar solvents. The chloro group at C6 is a superior leaving group compared to the formyl group, favoring nucleophilic substitution reactions.
  • Applications: Primarily used as a precursor for antitrypanosomal agents .

8-Bromoimidazo[1,2-a]pyridine-6-carboxylic Acid

  • Substituents : Bromo (C8), carboxylic acid (C6).
  • Key Differences : Lacks the C3 formyl group, limiting its utility in condensation reactions (e.g., Schiff base formation). The absence of electron-withdrawing groups at C3 reduces electrophilicity at the imidazo ring.
  • Applications : Used in kinase inhibitor development .

Ethyl 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

  • Substituents : Bromo (C6), fluoro (C8), ethyl ester (C2).
  • Key Differences : The ester group at C2 decreases polarity compared to carboxylic acid, reducing aqueous solubility. The fluoro substituent at C8 enhances metabolic stability but diminishes reactivity toward electrophilic aromatic substitution.
  • Applications : Explored in antiviral drug discovery .

2-(3-Nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylic Acid

  • Substituents : 3-Nitrophenyl (C2), carboxylic acid (C6).
  • Key Differences : The bulky nitroaryl group at C2 sterically hinders interactions with biological targets, while the nitro group introduces strong electron-withdrawing effects, altering the ring’s electronic properties.
  • Applications : Investigated for anti-inflammatory activity .

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Substituents (Positions) Reactivity Highlights Key Applications
8-Bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid Br (C8), CHO (C3), COOH (C6) High electrophilicity at C3; dual functionalization sites Drug intermediate, bioconjugation
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid Br (C8), Cl (C6), COOH (C2) Chloro as leaving group; lower solubility Antitrypanosomal agents
8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid Br (C8), COOH (C6) Limited derivatization potential Kinase inhibitors
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Br (C6), F (C8), COOEt (C2) Enhanced metabolic stability; low polarity Antiviral research
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid 3-NO2Ph (C2), COOH (C6) Steric hindrance; strong electron withdrawal Anti-inflammatory agents

Research Findings and Implications

  • Reactivity : The formyl group at C3 in the target compound enables nucleophilic additions (e.g., formation of hydrazones or oximes), while the carboxylic acid at C6 allows for amide coupling, enhancing its versatility in drug design .
  • Solubility : Compared to ester-containing analogs (e.g., ), the carboxylic acid group improves aqueous solubility, critical for bioavailability in physiological environments .
  • Biological Activity: Imidazo[1,2-a]pyridines with electron-withdrawing groups (e.g., Br, NO2) exhibit enhanced binding to kinase targets, as seen in alpidem and zolpidem derivatives .

Biological Activity

8-Bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

IUPAC Name: 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid
Molecular Formula: C₉H₅BrN₂O₃
CAS Number: 2044836-80-6
Physical Form: Powder
Purity: ≥95%

Biological Activity Overview

The biological activity of 8-Bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid has been investigated in various studies, demonstrating a range of pharmacological effects:

  • Antimicrobial Activity : Preliminary studies indicate that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. The compound showed effectiveness against several pathogenic bacteria and fungi, suggesting its potential as an antimicrobial agent .
  • Anticancer Properties : The compound has been evaluated for its anticancer activity. It was found to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : Research indicates that derivatives of imidazo[1,2-a]pyridine can exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This suggests potential applications in treating inflammatory diseases .

The biological activities of 8-Bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid are attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases involved in cancer progression, such as IRAK4 (Interleukin-1 receptor-associated kinase 4), which plays a crucial role in inflammatory signaling pathways .
  • Modulation of Cell Signaling : It may modulate pathways related to apoptosis and cell survival, impacting the growth and spread of cancer cells .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Activity : A study published in MDPI demonstrated that derivatives containing the imidazo[1,2-a]pyridine scaffold exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Study : In vitro assays showed that 8-Bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid inhibited cell proliferation in various cancer cell lines with IC50 values in the low micromolar range .

Data Table: Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against multiple pathogens
AnticancerInhibits proliferation in cancer cells
Anti-inflammatoryInhibits COX enzymes

Q & A

Q. What are common synthetic routes for preparing 8-Bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid?

The compound is typically synthesized via multi-step functionalization of imidazo[1,2-a]pyridine scaffolds. A key intermediate, 6-bromoimidazo[1,2-a]pyridine, can be synthesized by reacting 5-bromo-2,3-diaminopyridine with chloroacetaldehyde or ethyl bromopyruvate under reflux in ethanol with NaHCO₃, yielding 65–75% . Subsequent formylation at the 3-position may employ Vilsmeier-Haack conditions (POCl₃/DMF), while the 6-carboxylic acid group can be introduced via hydrolysis of ester precursors or direct carboxylation using CO₂ under palladium catalysis .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • X-ray crystallography resolves the planar imidazo[1,2-a]pyridine core and confirms substituent positions (e.g., Br at C8, formyl at C3) .
  • ¹H/¹³C NMR identifies aromatic protons (δ 7.5–9.0 ppm) and formyl protons (δ ~10.0 ppm).
  • IR spectroscopy detects carbonyl stretches (C=O at ~1700 cm⁻¹ for the carboxylic acid and formyl groups) .
  • HPLC-MS verifies purity and molecular weight (e.g., [M+H]+ at m/z ~299) .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a versatile intermediate for synthesizing kinase inhibitors (e.g., CDK2), antiviral agents, and anti-inflammatory compounds. The bromo and formyl groups enable Suzuki couplings, nucleophilic substitutions, or condensation reactions to generate diverse pharmacophores .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Design of Experiments (DoE) using statistical methods (e.g., factorial design) identifies critical parameters such as solvent polarity (ethanol vs. DMF), temperature (reflux vs. microwave), and catalyst loading (e.g., Pd(PPh₃)₄ for carboxylation) .
  • In-line monitoring (e.g., TLC, HPLC) tracks reaction progress and minimizes byproducts like dehalogenated impurities .
  • Crystallization optimization (e.g., hexane/ethyl acetate gradient) enhances purity by removing unreacted diaminopyridine .

Q. How to address contradictions in crystallographic data for brominated imidazo[1,2-a]pyridines?

Discrepancies in electron density maps (e.g., peaks near Br atoms) may arise from disorder or partial occupancy. Refinement strategies include:

  • Restrained refinement for amino H-atoms (N–H = 0.88 ± 0.01 Å) .
  • Multi-conformer models to account for rotational flexibility in the formyl group.
  • Validation tools (e.g., R-factor, residual density analysis) to ensure data reliability .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • Density Functional Theory (DFT) predicts electronic effects of substituents (e.g., electron-withdrawing Br enhances electrophilicity at C3).
  • Molecular docking identifies binding modes with targets like CDK2 (e.g., formyl group hydrogen-bonding to catalytic Lys33) .
  • Reaction path searching (e.g., artificial force-induced reaction method) accelerates discovery of novel synthetic routes .

Q. How to resolve low reproducibility in pharmacological assays involving this compound?

  • Standardize assay conditions : Control solvent (DMSO concentration <1%), pH (buffered solutions), and cell line viability (e.g., HEK293 vs. HepG2) .
  • Validate purity : Use orthogonal methods (NMR, LC-MS) to exclude contaminants like residual NaHCO₃ or dichloromethane .
  • Dose-response curves : Address batch-to-batch variability by testing multiple synthetic lots .

Q. What strategies enable regioselective functionalization of the imidazo[1,2-a]pyridine core?

  • Directing groups : The 6-carboxylic acid can act as a directing group for C–H activation at C2 or C5 using Pd catalysts .
  • Protection/deprotection : Temporarily protect the formyl group (e.g., acetal formation) to allow bromine-lithium exchange at C8 .
  • Cross-coupling : Suzuki-Miyaura reactions at C8-Br tolerate diverse boronic acids (e.g., aryl, heteroaryl) .

Methodological Notes

  • Data sources : Prioritize crystallographic data from peer-reviewed journals (e.g., Acta Crystallographica) over vendor-supplied analyses .
  • Ethical synthesis : Avoid halogenated solvents (e.g., dichloromethane) by switching to ethanol/water mixtures .
  • Open science : Share synthetic protocols via platforms like ChemRxiv to improve reproducibility .

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